REACTION_SMILES
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[B:22]([Br:23])([Br:24])[Br:25].[CH3:19][S:20][CH3:21].[CH3:1][O:2][c:3]1[c:4](-[c:9]2[cH:10][c:11]([C:12](=[O:13])[O:14][CH3:15])[cH:16][cH:17][cH:18]2)[cH:5][cH:6][cH:7][cH:8]1.[Cl:26][CH2:27][Cl:28]>>[OH:2][c:3]1[c:4](-[c:9]2[cH:10][c:11]([C:12](=[O:13])[O:14][CH3:15])[cH:16][cH:17][cH:18]2)[cH:5][cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrB(Br)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccc(-c2ccccc2OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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COC(=O)c1cccc(-c2ccccc2O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |